molecular formula C18H14ClNO B14495045 (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine CAS No. 63485-05-2

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

Cat. No.: B14495045
CAS No.: 63485-05-2
M. Wt: 295.8 g/mol
InChI Key: HMOSTTCIIDYRQZ-UHFFFAOYSA-N
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Description

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines. This compound features a furan ring substituted with a 4-chlorophenyl group and a methanimine group bonded to a 4-methylphenyl group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 4-methylaniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[5-(4-Bromophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine
  • (E)-1-[5-(4-Fluorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine
  • (E)-1-[5-(4-Methoxyphenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

Uniqueness

(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents and the (E)-configuration also contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

63485-05-2

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H14ClNO/c1-13-2-8-16(9-3-13)20-12-17-10-11-18(21-17)14-4-6-15(19)7-5-14/h2-12H,1H3

InChI Key

HMOSTTCIIDYRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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